
3-Methylthiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methylthiomorpholine 1,1-dioxide: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and a methyl group is attached to the third carbon atom. The molecular formula of this compound is C5H11NO2S, and it is known for its diverse bioactivity and utility in various scientific fields .
科学的研究の応用
Chemistry: 3-Methylthiomorpholine 1,1-dioxide is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of antibacterial agents and kinase inhibitors .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool in enzymology studies .
Medicine: this compound has potential therapeutic applications. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a corrosion inhibitor and in the production of dyes .
Safety and Hazards
将来の方向性
Thiomorpholine, 3-methyl-, 1,1-dioxide and its analogues have demonstrated myriad physiological activity . This diversity has made researchers keen to explore these privileged scaffolds . Future research may focus on the development of new synthetic schemes and the discovery of novel applications in the field of medicinal chemistry .
作用機序
Target of Action
The primary target of 3-Methylthiomorpholine 1,1-dioxide, also known as Nifurtimox, is the parasite Trypanosoma cruzi , which is the causative agent of Chagas disease .
Mode of Action
Nifurtimox’s mode of action involves nitro reductase activity , which results in the formation of nitro anion radicals. These radicals then cause the formation of oxygen radicals that result in decreased protein and nucleic acid synthesis, breakage of DNA, and inhibition of parasite growth .
Biochemical Pathways
The biochemical pathways affected by Nifurtimox involve the synthesis of proteins and nucleic acids, as well as DNA integrity. The formation of oxygen radicals disrupts these pathways, leading to decreased synthesis and DNA breakage .
Result of Action
The result of Nifurtimox’s action is the inhibition of parasite growth. This is achieved through the disruption of protein and nucleic acid synthesis and the induction of DNA breakage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine, 3-methyl-, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium, and the mixture is basified to a pH of 8.0 using aqueous ammonia solution. The product is then extracted using dichloromethane .
Industrial Production Methods: Industrial production of thiomorpholine, 3-methyl-, 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 3-Methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkylated or S-alkylated thiomorpholine derivatives.
類似化合物との比較
Morpholine: A structurally similar compound but lacks the sulfur atom.
Thiomorpholine: The parent compound without the sulfone group.
Piperazine: Another heterocyclic compound with nitrogen atoms but no sulfur.
Uniqueness: 3-Methylthiomorpholine 1,1-dioxide is unique due to the presence of both a sulfone group and a methyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
特性
IUPAC Name |
3-methyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHHQQTWDDARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2423767.png)

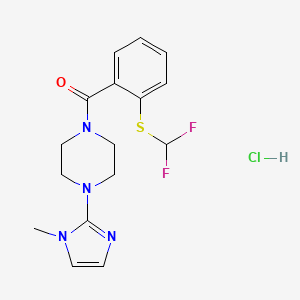
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
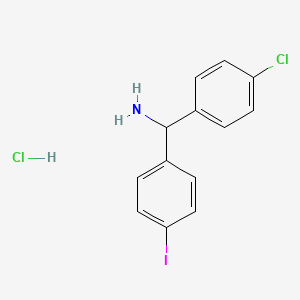
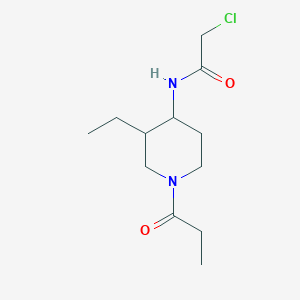
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)
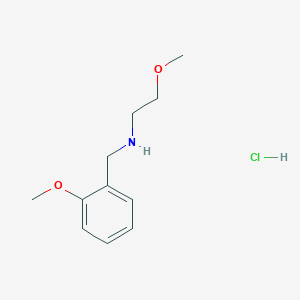
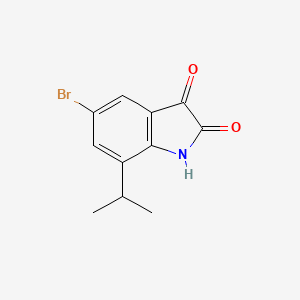
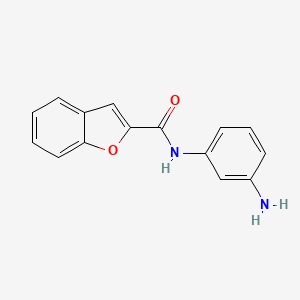
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2423787.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
